molecular formula C21H14ClNO2 B2514571 3-chloro-1,3-diphenyl-2,4(1H,3H)-quinolinedione CAS No. 144603-36-1

3-chloro-1,3-diphenyl-2,4(1H,3H)-quinolinedione

Cat. No.: B2514571
CAS No.: 144603-36-1
M. Wt: 347.8
InChI Key: HTCLTGCKIYITMX-UHFFFAOYSA-N
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Description

3-chloro-1,3-diphenyl-2,4(1H,3H)-quinolinedione is a synthetic organic compound belonging to the quinolinedione family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-1,3-diphenyl-2,4(1H,3H)-quinolinedione typically involves multi-step organic reactions. One common method includes the condensation of aniline derivatives with chlorinated quinoline precursors under controlled conditions. The reaction may require catalysts such as Lewis acids and specific solvents to achieve high yields.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions with optimized conditions to ensure purity and efficiency. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-chloro-1,3-diphenyl-2,4(1H,3H)-quinolinedione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can yield hydroquinone derivatives.

    Substitution: Halogen substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 3-chloro-1,3-diphenyl-2,4(1H,3H)-quinolinedione involves its interaction with specific molecular targets. These may include enzymes, receptors, or other biomolecules. The compound’s effects are mediated through pathways that influence cellular processes such as signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    1,3-diphenyl-2,4(1H,3H)-quinolinedione: Lacks the chloro substituent but shares a similar core structure.

    3-bromo-1,3-diphenyl-2,4(1H,3H)-quinolinedione: Contains a bromine atom instead of chlorine.

    3-methyl-1,3-diphenyl-2,4(1H,3H)-quinolinedione: Features a methyl group in place of the chloro group.

Uniqueness

3-chloro-1,3-diphenyl-2,4(1H,3H)-quinolinedione is unique due to the presence of the chloro substituent, which can influence its reactivity, biological activity, and physical properties. This makes it a valuable compound for specific applications where these characteristics are desired.

Properties

IUPAC Name

3-chloro-1,3-diphenylquinoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14ClNO2/c22-21(15-9-3-1-4-10-15)19(24)17-13-7-8-14-18(17)23(20(21)25)16-11-5-2-6-12-16/h1-14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTCLTGCKIYITMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2(C(=O)C3=CC=CC=C3N(C2=O)C4=CC=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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